molecular formula C14H11ClN2O B13679230 2-(4-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine

2-(4-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13679230
M. Wt: 258.70 g/mol
InChI Key: VQVIKMNTHQOMJV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available raw materials. The process includes the formation of intermediate compounds, followed by cyclization and functionalization steps to introduce the 4-chlorophenyl and 8-methoxy groups .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: A broader class of compounds with similar core structures but different substituents.

    2-Phenylimidazo[1,2-a]pyridine: Lacks the 4-chlorophenyl and 8-methoxy groups, leading to different chemical properties.

    8-Methoxyimidazo[1,2-a]pyridine: Similar structure but without the 4-chlorophenyl group.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2O/c1-18-13-3-2-8-17-9-12(16-14(13)17)10-4-6-11(15)7-5-10/h2-9H,1H3

InChI Key

VQVIKMNTHQOMJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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